N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a dimethylphenyl group, an ethyl-substituted isoquinolinone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinolinone Moiety: This step involves the synthesis of the 2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl group through cyclization reactions.
Attachment of the Dimethylphenyl Group: The 2,3-dimethylphenyl group is introduced through electrophilic aromatic substitution or other suitable reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions, often using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, catalytic processes, and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-((2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
- N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-6-yl)oxy)acetamide
- N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-4-yl)oxy)acetamide
Uniqueness
N-(2,3-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and structural features differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-23-12-11-16-17(21(23)25)8-6-10-19(16)26-13-20(24)22-18-9-5-7-14(2)15(18)3/h5-12H,4,13H2,1-3H3,(H,22,24) |
InChI Key |
NHBAMFMQYQVSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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